molecular formula C14H13N3O4S2 B2912839 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 852453-53-3

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2912839
CAS No.: 852453-53-3
M. Wt: 351.4
InChI Key: IFZMXKDNXMMBGD-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining an imidazothiazole scaffold, a privileged structure in medicinal chemistry, with a 1,4-benzodioxane sulfonamide group. The imidazo[2,1-b][1,3]thiazole core is a fused heterobicyclic system of significant research interest due to its diverse biological potential, as various derivatives have been investigated for cytotoxic , antibacterial, and antifungal activities . The sulfonamide functional group is a common pharmacophore known to confer inhibitory potential against various enzymes. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for screening in novel biological target assays. Its structure suggests potential for exploration in oncology and infectious disease research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please consult the Safety Data Sheet prior to use. This compound is for laboratory research use by trained professionals. It is not approved for human or veterinary use.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c18-23(19,11-1-2-12-13(7-11)21-5-4-20-12)15-8-10-9-17-3-6-22-14(17)16-10/h1-3,6-7,9,15H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZMXKDNXMMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity / Target Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide N/A N/A Not explicitly reported -
10h: 3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole Imidazo[2,1-b][1,3,4]thiadiazole Benzodioxine, fluoroindole 271 65 Focal adhesion inhibition (potential anticancer)
10j: 3-[6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-methoxy-1-methyl-1H-indole Imidazo[2,1-b][1,3,4]thiadiazole Benzodioxine, methoxyindole 238 47 Focal adhesion inhibition
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) Imidazo[2,1-b][1,3]thiazole Quinoxaline carboxamide, piperazine N/A N/A SIRT1 agonist (metabolic regulation)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazo[2,1-b]thiazole Methylsulfonylphenyl N/A N/A Enzyme inhibition (IC50 = 1.4 μM)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Dihydroimidazo[2,1-b]thiazole Dimethylsulfamoylbenzamide N/A N/A Not reported
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Benzodioxine-sulfonamide Pyrazole-thiazole N/A N/A Not reported

Key Observations:

Core Heterocycle Variations :

  • The target compound shares the imidazo[2,1-b][1,3]thiazole core with SRT1720 and compound 5 but differs from analogs like 10h and 10j, which incorporate a thiadiazole fused to imidazole .
  • The benzodioxine-sulfonamide moiety is unique to the target compound and N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide , highlighting sulfonamide’s role in modulating solubility and target binding.

Synthesis and Physical Properties: Yields for benzodioxine-containing analogs (e.g., 10h: 65%, 10j: 47%) suggest moderate synthetic accessibility under optimized conditions . Melting points for benzodioxine derivatives range widely (238–271°C for 10h/10j vs. 121–123°C for noscapine-coupled imidazothiazole in ), indicating structural rigidity differences .

The sulfonamide group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, PARP), similar to compound 5 and derivatives .

Research Findings and Therapeutic Implications

  • Anticancer Potential: Compounds like 10h and 10j inhibit focal adhesions, critical in cancer metastasis, suggesting the target compound’s benzodioxine-sulfonamide could be optimized for similar pathways .
  • Enzyme Modulation : The sulfonamide group’s electron-withdrawing properties may enhance interactions with catalytic residues, as seen in compound 5’s low IC50 values .
  • Structural Flexibility: Coupling to diverse moieties (e.g., quinoxaline in SRT1720, indole in 10h) demonstrates the imidazothiazole core’s adaptability for targeting proteins like kinases (EGFR) or sirtuins .

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique architecture that combines an imidazo[2,1-b][1,3]thiazole moiety with a benzodioxine structure. Its IUPAC name is N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The structure is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Imidazo[2,1-b][1,3]thiazole : Cyclization of appropriate precursors under acidic conditions.
  • Attachment of Benzodioxine : Utilizing coupling reactions to integrate the benzodioxine structure.
  • Sulfonamide Formation : Finalizing the synthesis through sulfonamide formation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in tumor growth and proliferation. The imidazo[2,1-b][1,3]thiazole moiety is known to modulate signaling pathways critical for cancer cell survival.

Anticancer Properties

Research indicates that this compound exhibits moderate anticancer activity.

Cancer Type Activity Level
Kidney CancerModerate suppression
Prostate CancerWeaker effect
Colon CancerWeaker effect
LeukemiaWeaker effect

Studies have shown that the compound can inhibit cell proliferation in kidney cancer models while demonstrating less efficacy against prostate and colon cancer cell lines .

Other Biological Activities

Beyond its anticancer effects, the compound has been investigated for additional pharmacological properties:

  • Antimicrobial Activity : Some derivatives of imidazo[2,1-b][1,3]thiazole have shown antibacterial properties against various strains .
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities by modulating cytokine release .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the imidazo[2,1-b][1,3]thiazole family:

  • Study on Antitubercular Activity : A series of imidazo derivatives were tested for their ability to inhibit Mycobacterium tuberculosis with varying degrees of success .
  • Evaluation of Carbonic Anhydrase Inhibition : Novel derivatives were synthesized and assessed for their selective inhibition of carbonic anhydrase II (hCA II), indicating potential therapeutic applications in treating conditions like glaucoma .

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